![molecular formula C14H22ClN5 B8090991 N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (Hydrochloride)](/img/structure/B8090991.png)
N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (Hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (Hydrochloride) is a useful research compound. Its molecular formula is C14H22ClN5 and its molecular weight is 295.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (Hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (Hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Hydrochloride), often referred to as a derivative of Tofacitinib, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C14H23ClN2
- Molecular Weight : 254.8 g/mol
- CAS Number : 477600-73-0
N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine functions primarily as a Janus kinase (JAK) inhibitor . JAKs are crucial in the signaling pathways of various cytokines and growth factors, which play roles in immune response and hematopoiesis. The inhibition of JAKs can lead to reduced inflammation and modulation of immune responses.
Inhibition Profile
The compound has shown selective inhibition against JAK1, which is particularly relevant for treating autoimmune diseases and certain types of cancer. The selectivity towards JAK1 over other kinases minimizes off-target effects, enhancing its safety profile.
Anticancer Properties
Research indicates that compounds similar to N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit anticancer activity through various mechanisms:
- Cytotoxicity : Studies show that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against FaDu hypopharyngeal tumor cells and demonstrated significant cytotoxic effects compared to standard treatments like bleomycin .
- Targeting Cancer Pathways : The compound's mechanism involves disrupting critical signaling pathways involved in tumor growth and survival. This includes inhibition of the JAK/STAT pathway which is often upregulated in malignancies.
Anti-inflammatory Effects
The compound's ability to inhibit JAK1 also translates into anti-inflammatory effects. This is particularly beneficial in conditions such as rheumatoid arthritis and psoriasis where JAK inhibitors have shown promise in clinical settings.
Case Studies
Several studies have investigated the efficacy of JAK inhibitors similar to N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine:
- Clinical Trials : In clinical settings, patients with rheumatoid arthritis treated with JAK inhibitors reported significant improvement in disease activity scores. These findings suggest that the compound may provide similar benefits due to its targeted action on JAK pathways.
- Preclinical Models : Animal models have shown that treatment with compounds structurally related to this piperidine derivative can reduce tumor size and improve survival rates in models of lymphoma and solid tumors.
Data Table: Summary of Biological Activities
科学研究应用
Pharmaceutical Development
N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is primarily recognized as an intermediate in the synthesis of Tofacitinib (Xeljanz), a Janus kinase inhibitor used for treating autoimmune diseases like rheumatoid arthritis and ulcerative colitis .
Research has demonstrated that this compound exhibits significant biological activity by inhibiting Janus kinases (JAKs), which are crucial in the signaling pathways of various cytokines involved in inflammatory responses. This inhibition leads to a reduction in inflammation and modulation of immune responses .
Chemical Synthesis Intermediates
The compound serves as an important synthetic intermediate in the production of other pharmaceutical agents. Its structural characteristics allow it to be modified to create new derivatives with potentially enhanced efficacy or reduced side effects .
Case Study 1: Tofacitinib Efficacy
In clinical studies involving Tofacitinib, patients with moderate to severe rheumatoid arthritis showed significant improvement in symptoms when treated with the drug derived from this compound. The mechanism of action was linked to the selective inhibition of JAK pathways .
Case Study 2: Synthesis Optimization
A study focused on optimizing the synthesis of N-(methyl)-N-(piperidine) derivatives highlighted the efficiency of using N-methyl-N-(piperidinyl) precursors in producing high yields of Tofacitinib-related compounds. The research emphasized the importance of reaction conditions and purification methods to achieve pharmaceutical-grade products .
属性
IUPAC Name |
N-[(3R,4R)-1,4-dimethylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5.ClH/c1-10-5-7-18(2)8-12(10)19(3)14-11-4-6-15-13(11)16-9-17-14;/h4,6,9-10,12H,5,7-8H2,1-3H3,(H,15,16,17);1H/t10-,12+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOGPTJMONRLTL-IYJPBCIQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。